
Lithiumthiophene-2-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithiumthiophene-2-sulfinate is a chemical compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of lithiumthiophene-2-sulfinate typically involves the reaction of thiophene-2-sulfinic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation and crystallization. The general reaction can be represented as follows:
Thiophene-2-sulfinic acid+Lithium hydroxide→this compound+Water
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: Lithiumthiophene-2-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form thiophene-2-sulfonate.
Reduction: It can be reduced to thiophene-2-thiol.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfinyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with this compound under mild conditions.
Major Products Formed:
Oxidation: Thiophene-2-sulfonate.
Reduction: Thiophene-2-thiol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Lithiumthiophene-2-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex thiophene derivatives.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and antimicrobial properties.
Industry: It is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mécanisme D'action
The mechanism of action of lithiumthiophene-2-sulfinate involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence pathways related to oxidative stress, inflammation, and cell signaling. For example, it can inhibit certain enzymes involved in the production of reactive oxygen species, thereby reducing oxidative damage.
Comparaison Avec Des Composés Similaires
Thiophene-2-sulfinic acid: The precursor to lithiumthiophene-2-sulfinate.
Thiophene-2-sulfonate: The oxidized form of this compound.
Thiophene-2-thiol: The reduced form of this compound.
Uniqueness: this compound is unique due to its lithium salt form, which imparts distinct solubility and reactivity characteristics compared to its analogs. This makes it particularly useful in specific synthetic and industrial applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C4H3LiO2S2 |
|---|---|
Poids moléculaire |
154.2 g/mol |
Nom IUPAC |
lithium;thiophene-2-sulfinate |
InChI |
InChI=1S/C4H4O2S2.Li/c5-8(6)4-2-1-3-7-4;/h1-3H,(H,5,6);/q;+1/p-1 |
Clé InChI |
DKAWVVGMLXBUBZ-UHFFFAOYSA-M |
SMILES canonique |
[Li+].C1=CSC(=C1)S(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


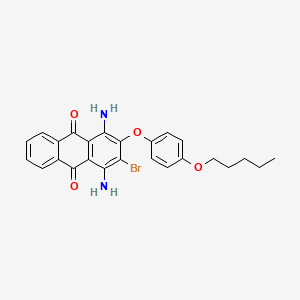
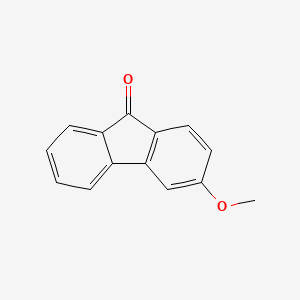
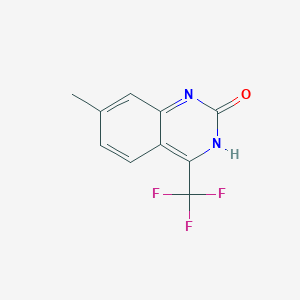
![3-Methylpyrazolo[1,5-a]pyridine](/img/structure/B13126613.png)
![7-Bromo-2-(methylthio)-3H-imidazo[4,5-b]pyridine](/img/structure/B13126618.png)
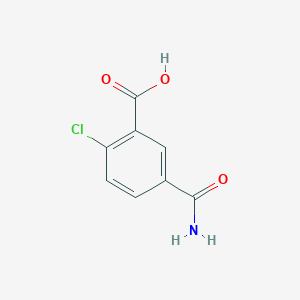
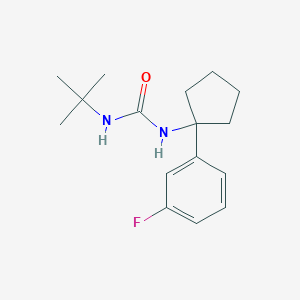
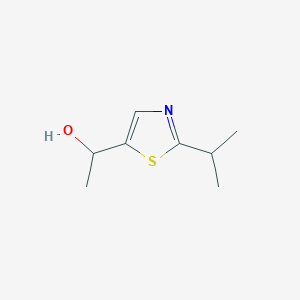
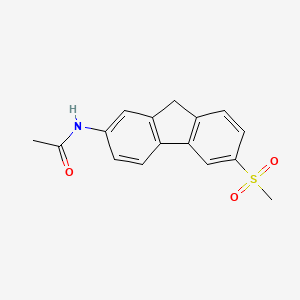


![1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-2-carboxylic acid](/img/structure/B13126665.png)
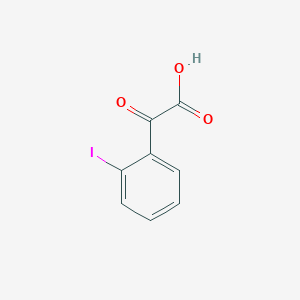
![tert-Butyl6-formyl-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13126692.png)
